SC144

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SC144 es un inhibidor de molécula pequeña que se dirige a la glicoproteína 130 (gp130), un transductor de señal involucrado en varias vías de señalización de citocinas. Es conocido por sus potentes propiedades anticancerígenas, particularmente en el cáncer de ovario. This compound se une a gp130, induciendo su fosforilación y desglucosilación, lo que lleva a la inhibición de las vías de señalización aguas abajo, como la vía del Transductor de Señal y Activador de la Transcripción 3 (STAT3) .

Mecanismo De Acción

SC144 ejerce sus efectos uniéndose a gp130, induciendo su fosforilación en la serina 782 y desglucosilación. Esto lleva a la inhibición de la vía de señalización STAT3, que es crucial para la supervivencia y proliferación celular. Al inhibir esta vía, this compound induce la apoptosis en las células cancerosas e inhibe el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

SC144 interacts with gp130, a signal transducer of the IL-6/STAT3 signaling pathway . It binds to gp130, induces its phosphorylation (S782), and deglycosylation . This leads to the suppression of the Stat3 signaling pathway, which is maintained by extracellular gp130 ligands .

Cellular Effects

This compound has shown greater potency in human ovarian cancer cell lines than in normal epithelial cells . It inhibits cell proliferation and viability . This compound also causes substantial cell apoptosis . Apart from the effect on gp130, it has been reported that this compound can directly bind and stabilize IL-24 in cancer cells . Additionally, this compound has shown to have effects on cell cycle perturbation and apoptosis induction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit cell proliferation and viability in a dose-dependent manner

Dosage Effects in Animal Models

In a mouse xenograft model of human ovarian cancer, this compound significantly inhibited tumor growth

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

SC144 se sintetiza mediante un proceso de varios pasos que implica la formación de un núcleo de quinoxalina seguido de funcionalización. Los pasos clave incluyen:

Formación del núcleo de quinoxalina: Esto implica la condensación de una diamina aromática con una dicetona.

Funcionalización: El núcleo de quinoxalina se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica, como reacciones de condensación, purificación mediante cromatografía y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

SC144 experimenta varios tipos de reacciones químicas, que incluyen:

Fosforilación: this compound induce la fosforilación de gp130 en la serina 782.

Desglucosilación: También induce la desglucosilación de gp130, lo cual es crucial para su acción inhibitoria.

Reactivos y condiciones comunes

Fosforilación: Esta reacción generalmente requiere quinasas y ATP como reactivos.

Desglucosilación: Este proceso puede involucrar reacciones enzimáticas facilitadas por glucosidasas específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones son formas fosforiladas y desglucosiladas de gp130, que conducen a la inhibición de las vías de señalización aguas abajo .

Aplicaciones Científicas De Investigación

SC144 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización de gp130.

Biología: Investigado por su papel en la modulación de la señalización de citocinas y sus efectos sobre la proliferación celular y la apoptosis.

Medicina: Explorado como un posible agente terapéutico para varios cánceres, particularmente el cáncer de ovario. .

Industria: Aplicaciones potenciales en el desarrollo de nuevas terapias contra el cáncer y como herramienta de investigación en el descubrimiento de fármacos

Comparación Con Compuestos Similares

SC144 es único en su capacidad para dirigirse a gp130 e inhibir la vía de señalización STAT3. Los compuestos similares incluyen:

Bazedoxifeno: Otro inhibidor de gp130 con un mecanismo de acción diferente.

Raloxifeno: Similar al bazedoxifeno, se dirige a gp130 pero tiene propiedades de unión distintas.

This compound destaca por su potente actividad anticancerígena y su capacidad para inducir tanto la fosforilación como la desglucosilación de gp130, lo que lo convierte en un candidato prometedor para un mayor desarrollo clínico .

Propiedades

IUPAC Name |

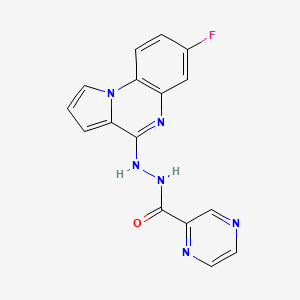

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADAWQSJOWXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)

![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)

![N'-[2-(4-hydroxypiperidin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2953456.png)